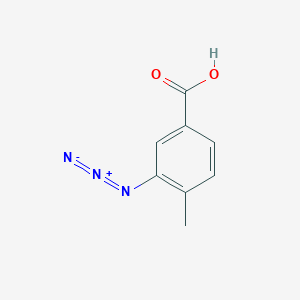
3-azido-4-methylbenzoic acid
描述
3-azido-4-methylbenzoic acid is an organic compound characterized by the presence of an azide group (-N3) attached to a benzene ring substituted with a methyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 3-bromo-4-methyl-benzoic acid, reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) .
Industrial Production Methods: Industrial production of 3-azido-4-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Substitution Reactions: The azide group in this compound can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).
Cycloaddition: Alkynes, copper(I) catalysts (Cu(CH3CN)4BF4).
Major Products:
Substitution: Formation of azido-substituted aromatic compounds.
Reduction: Formation of amine-substituted aromatic compounds.
Cycloaddition: Formation of triazole derivatives.
科学研究应用
3-azido-4-methylbenzoic acid has diverse applications in scientific research:
作用机制
The azide group in 3-azido-4-methylbenzoic acid is highly reactive and can participate in various chemical reactions. In nucleophilic substitution reactions, the azide ion acts as a nucleophile, attacking electrophilic centers on other molecules. In reduction reactions, the azide group is converted to an amine group, releasing nitrogen gas (N2) in the process . In cycloaddition reactions, the azide group forms a five-membered ring with alkynes, resulting in triazole derivatives .
相似化合物的比较
4-Azidobenzoic acid: Similar structure but lacks the methyl group on the benzene ring.
3-Iodo-4-methylbenzoic acid: Contains an iodine atom instead of an azide group.
3-Amino-4-methylbenzoic acid: Contains an amine group instead of an azide group.
Uniqueness: 3-azido-4-methylbenzoic acid is unique due to the presence of both an azide group and a methyl group on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo click reactions makes it particularly valuable in bioorthogonal chemistry and materials science .
化学反应分析
Reduction to Amine Derivatives
The azido group undergoes reduction to form primary amines, a critical step in synthesizing bioactive molecules. Common reducing agents and conditions include:
-
Catalytic Hydrogenation : Using H₂/Pd-C or Raney Ni at ambient temperature yields 3-amino-4-methylbenzoic acid with >90% efficiency .
-
Staudinger Reaction : Treatment with triphenylphosphine (PPh₃) generates an iminophosphorane intermediate, which hydrolyzes to the amine under acidic or aqueous conditions .
Mechanistic Pathway :
-
Nucleophilic attack on the terminal nitrogen of the azide by the reductant.
-
Cleavage of N₂ gas and formation of a nitrene intermediate.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide reacts with terminal alkynes in the presence of Cu(I) to form 1,4-disubstituted 1,2,3-triazoles, widely applied in bioconjugation and drug discovery .
Example Conditions :
| Component | Quantity/Condition |
|---|---|
| Alkyne | 1.2 eq |
| CuSO₄·5H₂O | 10 mol% |
| Sodium Ascorbate | 20 mol% |
| Solvent | t-BuOH/H₂O (1:1) |
| Yield | 70–90% |
Thermal Huisgen Cycloaddition
Under thermal conditions (80–100°C), the azide reacts with alkynes to form 1,5-disubstituted triazoles, though this method is less regioselective than CuAAC .
Formation of Tetralin and Chromane Derivatives
Under acidic or Lewis acid catalysis (e.g., BF₃·OEt₂), the azide participates in tandem allylic rearrangement/Friedel-Crafts alkylation to yield nitrogen-containing heterocycles .
Example :
-
Substrate : 3-Azido-4-methylbenzoic acid derivatives with allylic groups.
-
Conditions : BF₃·OEt₂ (10 mol%), CH₂Cl₂, 25°C.
-
Products : Tetralins (58–88% yield) or chromanes (34–97% yield) .
Nucleophilic Substitution
Optimized Protocol :
属性
分子式 |
C8H7N3O2 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC 名称 |
3-azido-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6(8(12)13)4-7(5)10-11-9/h2-4H,1H3,(H,12,13) |
InChI 键 |
UUUDGRJAVUNXNV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)O)N=[N+]=[N-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













